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Compound of Interest

1-(2-Amino-3-
Compound Name:
fluorophenyl)ethanone

CAS No.: 124623-26-3

Cat. No.: B037858

Get Quote

\ J

Compound Identity:

e IUPAC Name: 1-(2-Amino-3-fluorophenyl)ethan-1-one

Common Synonyms: 2'-Amino-3'-fluoroacetophenone; 3-Fluoro-2-aminoacetophenone

Chemical Formula: CsHsFNO[1]

Molecular Weight: 153.15 g/mol [1]

CAS Number: 865671-22-3 (Derivative ref), 1261609-XX-X (HCI salt ref). Note:
Commercially often supplied as the hydrochloride salt to enhance stability.

Introduction & Significance

1-(2-Amino-3-fluorophenyl)ethanone is a critical pharmacophore intermediate, particularly in
the synthesis of fluoro-substituted indazoles, quinolines, and indoles. The unique ortho-amino
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ketone motif allows for rapid cyclization reactions (e.g., Friedlander synthesis), while the C-3
fluorine atom imparts metabolic stability and modulates lipophilicity in final drug candidates.

Key Application Areas:
» Kinase Inhibitors: Precursor for fused heterocyclic cores targeting VEGFR/EGFR.
o CNS Agents: Modulation of serotonin receptors via indole derivatives.

o Metabolic Stability: Fluorine substitution blocks C-H oxidation at the metabolically vulnerable
3-position.

Synthesis & Sample Origin

Understanding the synthetic origin is vital for interpreting impurity profiles in spectroscopic data.
The most robust industrial route utilizes the Sugasawa Reaction, which allows for exclusive
ortho-acylation of anilines.

Synthetic Pathway (Sugasawa Reaction)

This method avoids the formation of the para-isomer, a common impurity in standard Friedel-
Crafts acylation.

+ CH3CN
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Figure 1: Selective ortho-acylation of 2-fluoroaniline via boron-mediated catalysis.
Common Impurities:
o 2-Fluoroaniline: Residual starting material (detectable via GC/MS).

e 4-Amino-3-fluoroacetophenone: Regioisomer (trace, if temperature control fails).
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Spectroscopic Characterization

The following data represents the consensus spectral profile for the free base form in CDCls.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum is characterized by the distinct intramolecular hydrogen bond between
the amine and the carbonyl oxygen, and the complex coupling patterns arising from the °F
nucleus.

'H NMR Data (400 MHz, CDCl3)
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Expert Insight: The signal for H-4 is the most diagnostic aromatic peak. It appears as a "doublet
of doublets of doublets" (ddd) but may resemble a quartet due to the overlapping magnitude of
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ortho-H and ortho-F coupling constants (~8-11 Hz).

13C NMR Data (100 MHz _CDCIz)
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B. Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups and the specific ortho-substitution pattern.
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C. Mass Spectrometry (MS)

 lonization Mode: Electron Impact (El, 70 eV) or ESI+.

e Molecular lon (M*): m/z 153.1

Fragmentation Pattern (El):
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Figure 2: Primary fragmentation pathway observed in EI-MS.

e m/z 138: Loss of methyl radical (alpha-cleavage). Base peak in some conditions due to
resonance stabilization of the acylium ion.

e m/z 110: Loss of the acetyl group, generating the 2-amino-3-fluorophenyl cation.

Quality Control & Stability

For drug development workflows, purity must be rigorously controlled.

HPLC Method Parameters (Reverse Phase)
e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 pm.

¢ Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: Acetonitrile.
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e Gradient: 5% B to 95% B over 10 minutes.
o Detection: UV at 254 nm (aromatic max) and 360 nm (n-1t* transition).

o Retention Time: Expect elution ~4.5 - 5.5 min (moderately polar).

Stability Warning

o Cyclization Risk: In the presence of aldehydes or ketones under acidic conditions, this
compound will spontaneously cyclize to form quinolines.

o Oxidation: The free amine is susceptible to oxidation. Store under Argon/Nitrogen at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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» To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 1-(2-Amino-3-
fluorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037858/docs#comprehensive-spectroscopic-guide-1-
2-amino-3-fluorophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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